6-Chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine is a synthetic small molecule identified as a potent allosteric inhibitor of SHP2, a protein tyrosine phosphatase encoded by the PTPN11 gene. SHP2 plays a critical role in various cellular processes, including cell growth, differentiation, and the programmed cell death pathway (PD-1/PD-L1). Its aberrant activity is associated with multiple cancer-related diseases, making it a promising target for therapeutic intervention.
The synthesis of 6-Chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine (also known as TNO155) was achieved through a series of structure and property-based drug design strategies. While the detailed synthetic route is not explicitly outlined in the provided literature, the optimization process involved exploring multiple allosteric binding modes and chemical scaffolds.
6-Chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine functions as an allosteric inhibitor of SHP2 by stabilizing the autoinhibited conformation of the protein. This binding mode was discovered through high throughput screening and confirmed by X-ray crystallography, which identified the location of the inhibitor in a previously undisclosed allosteric binding pocket. The specific protein-ligand interactions responsible for stabilizing the autoinhibited conformation are not detailed in the provided literature.
The primary application of 6-Chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine is as a potent and selective SHP2 inhibitor for cancer treatment. Preclinical studies demonstrated potent in vivo antitumor activity, leading to its development as a first-in-class SHP2 inhibitor currently undergoing clinical trials for cancer. Its potential role in modulating the PD-1/PD-L1 pathway also suggests possible applications in immunotherapy.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1